Cas no 68711-40-0 ((3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone)

(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone is a chiral β-lactone compound characterized by its stereochemically defined structure, featuring a hexyl substituent at the 3-position and a 2-hydroxytridecyl chain at the 4-position. This configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for stereoselective transformations. The presence of the β-lactone ring offers versatility in ring-opening reactions, enabling access to functionalized carboxylic acid derivatives. The hydroxy group further enhances its utility as a handle for derivatization or as a directing group in catalytic processes. Its well-defined stereochemistry ensures reproducibility in applications requiring enantiopure building blocks, such as pharmaceuticals or agrochemical synthesis.
(3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone structure
68711-40-0 structure
Product name:(3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone
CAS No:68711-40-0
MF:C22H42O3
MW:354.567087650299
CID:499748
PubChem ID:9968521

(3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone Chemical and Physical Properties

Names and Identifiers

    • (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
    • (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone
    • (3S,4S)-3-HEXYL-4-[(S)-2-HYDROXYTRIDECYL]-2-OXETANONE
    • 2-Oxetanone,3-hexyl-4-[(2S)-2-hydroxytridecyl]-, (3S,4S)-
    • (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)-oxetan-2-one
    • 3S,4S-3-HEXYL-4-((S))-2-HYDROXYTRIDECYL)-2-OXETANONE
    • 68711-40-0
    • RSOUWOFYULUWNE-ACRUOGEOSA-N
    • (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
    • CHEMBL458972
    • DTXSID901208020
    • BDBM50274722
    • AKOS016012186
    • SCHEMBL712202
    • DB-336038
    • (3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone
    • Inchi: InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
    • InChI Key: RSOUWOFYULUWNE-ACRUOGEOSA-N
    • SMILES: CCCCCCCCCCC[C@@H](C[C@H]1[C@H](CCCCCC)C(=O)O1)O

Computed Properties

  • Exact Mass: 354.31300
  • Monoisotopic Mass: 354.31339520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 17
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 0.9±0.1 g/cm3
  • Melting Point: 61-63oC
  • Boiling Point: 467.9±18.0 °C at 760 mmHg
  • Flash Point: 176.2±14.0 °C
  • Refractive Index: 1.467
  • Solubility: Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly)
  • PSA: 46.53000
  • LogP: 6.17030
  • Vapor Pressure: 0.0±2.6 mmHg at 25°C

(3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM200595-1g
(3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
68711-40-0 95%
1g
$*** 2023-05-29
Alichem
A449041944-1g
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
68711-40-0 95%
1g
$634.28 2023-09-01
Chemenu
CM200595-1g
(3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
68711-40-0 95%
1g
$729 2021-08-05
SHENG KE LU SI SHENG WU JI SHU
sc-206736-1 mg
(3S,4S)-3-Hexyl-4-[(S)-2-hydroxytridecyl]-2-oxetanone,
68711-40-0
1mg
¥3,610.00 2023-07-11
A2B Chem LLC
AC81998-10mg
(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
68711-40-0
10mg
$4279.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-206736-1mg
(3S,4S)-3-Hexyl-4-[(S)-2-hydroxytridecyl]-2-oxetanone,
68711-40-0
1mg
¥3610.00 2023-09-05
TRC
H296535-1mg
(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone
68711-40-0
1mg
$ 236.00 2023-09-07
TRC
H296535-2mg
(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone
68711-40-0
2mg
$ 431.00 2023-09-07
TRC
H296535-10mg
(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone
68711-40-0
10mg
$ 1849.00 2023-04-15
TRC
H296535-5mg
(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone
68711-40-0
5mg
$ 1028.00 2023-09-07

(3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone Production Method

Additional information on (3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone

Introduction to (3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone (CAS No. 68711-40-0)

The compound (3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone, identified by its CAS number 68711-40-0, is a specialized organic molecule with a unique structural configuration that has garnered significant attention in the field of chemical and pharmaceutical research. This oxetanone derivative exhibits a complex stereochemical arrangement, featuring chiral centers at the 3rd, 4th, and 2nd positions, which contributes to its distinct chemical properties and potential biological activities.

Oxetanones are a class of heterocyclic compounds characterized by a three-membered ring containing one oxygen atom. The presence of a hydroxyl group and alkyl chains in the molecular structure of this compound enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development. The stereochemistry of the molecule, particularly the (3S,4S) and (2S) configurations, plays a crucial role in determining its interactions with biological targets and its overall efficacy.

Recent advancements in the field of medicinal chemistry have highlighted the importance of stereospecific compounds in developing novel therapeutic agents. The unique structural features of (3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone make it an attractive candidate for further investigation. Studies have demonstrated that oxetanone derivatives can serve as potent scaffolds for designing molecules with enhanced pharmacological properties. The hydroxyl group in the molecule can participate in hydrogen bonding interactions, which is critical for binding to biological receptors and modulating their activity.

In particular, the hexyl and tridecyl side chains contribute to the lipophilicity of the compound, influencing its solubility and membrane permeability. These characteristics are essential for ensuring adequate bioavailability and distribution within biological systems. The oxetanone ring itself can undergo various chemical transformations, including ring opening reactions, which can be exploited to introduce additional functional groups or to link the compound to other pharmacophores.

Current research in the area of chiral oxetanones has revealed promising applications in drug discovery. For instance, studies have shown that oxetanone derivatives can act as protease inhibitors, kinase inhibitors, and even as antioxidants. The specific stereochemistry of (3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone may confer unique selectivity in binding to target enzymes or receptors, potentially leading to fewer side effects compared to non-stereospecific analogs.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Advances in asymmetric synthesis techniques have enabled researchers to produce enantiomerically pure forms of complex molecules like this one. These techniques often employ chiral catalysts or auxiliaries that facilitate the formation of specific stereoisomers without racemization.

One notable application of this compound is in the development of novel antibiotics. Oxetanone derivatives have been shown to exhibit antibacterial activity by interfering with essential bacterial metabolic pathways. The structural features of (3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone, including its hydroxyl group and alkyl chains, may contribute to its ability to disrupt bacterial cell wall synthesis or other critical processes.

Additionally, this compound has potential applications in materials science. The unique combination of functional groups and stereochemical configuration makes it a versatile building block for designing polymers or surface-active agents with specific properties. For example, it could be used to create biodegradable polymers or surfactants that exhibit enhanced stability or biocompatibility.

The chemical reactivity of the oxetanone ring allows for diverse modifications that can tailor the compound's properties for various applications. Researchers have explored methods for introducing additional functional groups into the ring or replacing it with other heterocyclic structures. These modifications can enhance the compound's solubility, bioavailability, or interaction with biological targets.

In conclusion, (3S,4S)-3-Hexyl-4-(2S)-2-hydroxytridecyl-2-oxetanone (CAS No. 68711-40-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique stereochemical configuration and functional groups make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing complex scientific challenges.

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